molecular formula C20H21N3O3 B2383311 1-(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(m-tolyl)ethanone CAS No. 1210463-59-4

1-(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(m-tolyl)ethanone

Cat. No. B2383311
M. Wt: 351.406
InChI Key: FJBXZIQNRFMXJP-UHFFFAOYSA-N
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Description

1-(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(m-tolyl)ethanone is a chemical compound that has been the subject of scientific research in recent years. It is a piperidine derivative that has shown potential for use in various fields, including medicinal chemistry, pharmacology, and neuroscience.

Scientific Research Applications

Antimicrobial Activities

  • Certain derivatives, such as 1,3,4-oxadiazole, 1,3-thiazolidine, and 1,2,4-triazole, have shown antimicrobial activities against various microorganisms. This was established through the synthesis of these compounds starting from furan-2-carbohydrazide and subsequent testing (Başoğlu et al., 2013).

Enzyme Inhibition Properties

  • Synthesized derivatives have been evaluated for inhibition of the butyrylcholinesterase (BChE) enzyme. These compounds were also subjected to molecular docking studies to analyze their binding affinity and orientation in the active sites of human BChE protein (Khalid et al., 2016).

Biological Activities of Oxadiazoles

  • Oxadiazoles, which are key components in these derivatives, exhibit a range of biological activities such as analgesic, anti-inflammatory, antimicrobial, anti-HIV, and antimalarial properties. They also find applications in the fields of photosensitizers, liquid crystals, and organic light-emitting diodes (OLEDs) (Abbasi et al., 2018).

Role in Pharmaceutical Chemistry

  • The 1,3,4-oxadiazole scaffold, a component of these derivatives, is significant in the development of new drugs due to its diverse chemical and biological properties. It has been extensively studied and applied in various pharmaceutical applications (Sharma, 2015).

Photochemical Reactions

  • The photochemical reactions of 1,3,4-oxadiazoles with furan have been studied, revealing insights into the synthesis of novel compounds through cycloaddition processes (Tsuge et al., 1973).

Antimicrobial Properties

  • Synthesized compounds from this class have demonstrated strong activity against strains of Staphylococcus aureus, indicating potential as new drug candidates (de Oliveira et al., 2012).

Synthesis and Application in Medicinal Chemistry

  • The synthesis of various derivatives and their application in medicinal chemistry, particularly in the development of new pharmacologically active substances, has been explored extensively (Mancini et al., 2021).

properties

IUPAC Name

1-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-2-(3-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-14-4-2-5-15(12-14)13-18(24)23-9-7-16(8-10-23)19-21-22-20(26-19)17-6-3-11-25-17/h2-6,11-12,16H,7-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBXZIQNRFMXJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(m-tolyl)ethanone

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